

1H NMR and 13C NMR spectral analysis of 1-Methylallyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **1-Methylallyl Acetate**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of **1-methylallyl acetate** (also known as but-3-en-2-yl acetate). Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core principles of spectral interpretation for this specific molecule. We will delve into the causality behind chemical shifts, spin-spin coupling, and signal integration, supported by tabulated data, detailed experimental protocols, and visual diagrams to provide a holistic understanding of the structural characterization of **1-methylallyl acetate**.

Molecular Structure and Spectroscopic Assignment

1-Methylallyl acetate ($C_6H_{10}O_2$) is an ester with a chiral center and a terminal double bond, leading to a distinct and informative NMR spectrum.^{[1][2][3]} Understanding the unique electronic environment of each proton and carbon is fundamental to accurate spectral assignment. The structure is presented below with systematic numbering to facilitate the discussion of NMR data.

Caption: Structure of **1-Methylallyl Acetate** with Atom Numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expertise & Causality: The chemical shift (δ) is primarily influenced by the electronegativity of adjacent atoms and anisotropic effects from π -systems.

- H²: This methine proton is attached to a carbon (C²) which is bonded to an electronegative oxygen atom. This proximity causes significant deshielding, shifting its signal far downfield.
- H³: As a vinylic proton, H³ resides in the characteristic alkene region of the spectrum. It is coupled to H², H^{4a}, and H^{4b}, resulting in a complex multiplet.
- H^{4a} and H^{4b}: These are terminal vinylic protons. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They exhibit coupling to each other (geminal coupling) and to H³ (vicinal coupling).
- H¹: The methyl protons on the allylic fragment are coupled to the methine proton H², resulting in a doublet.
- H⁶: The methyl protons of the acetate group are isolated from other protons by the carbonyl group and the ester oxygen, thus they appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for 1-Methylallyl Acetate in CDCl₃

Proton Assignment	Chemical Shift (δ) [ppm] (Predicted)	Multiplicity	Coupling Constants (J) [Hz] (Predicted)	Integration
H ⁶ (CH ₃ -C=O)	~2.05	Singlet (s)	N/A	3H
H ¹ (CH ₃ -CH)	~1.28	Doublet (d)	~6.5	3H
H ^{4a} , H ^{4b} (=CH ₂)	~5.10 - 5.25	Multiplet (m)	J _{trans} ≈ 17, J _{cis} ≈ 10, J _{gem} ≈ 1.5	2H
H ² (-O-CH)	~5.30 - 5.40	Multiplet (m)	-	1H
H ³ (=CH-)	~5.80 - 5.95	Multiplet (m)	J _{trans} ≈ 17, J _{cis} ≈ 10, J _{vic} ≈ 6.5	1H

¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.^[4]

Expertise & Causality:

- DEPT-90: This experiment will only show signals for carbons with one attached proton (CH). For **1-methylallyl acetate**, this means C² and C³ will be visible.
- DEPT-135: This experiment displays CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (like C⁵) are not observed.^[5]
- C⁵ (C=O): The carbonyl carbon of the ester is the most deshielded carbon due to the strong electronegativity of the two oxygen atoms and resonance effects, placing it furthest downfield (~170 ppm).^[6]

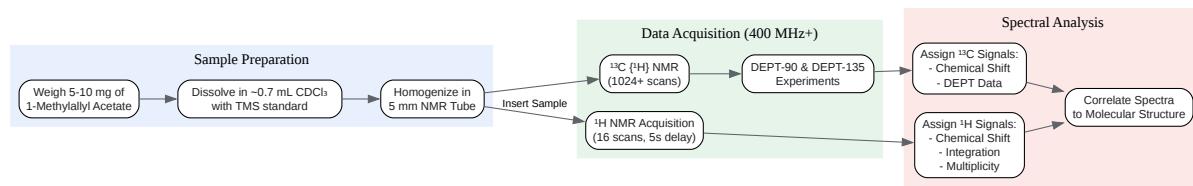
- C³ and C⁴: These sp² hybridized carbons of the double bond appear in the typical alkene region (115-140 ppm).
- C²: This sp³ carbon is directly attached to the electronegative ester oxygen, causing a significant downfield shift compared to a standard alkane carbon.
- C¹ and C⁶: These methyl carbons are the most shielded and appear at the highest field (furthest upfield).

Table 2: Predicted ¹³C NMR and DEPT Data for 1-Methylallyl Acetate in CDCl₃

Carbon Assignment	Chemical Shift (δ) [ppm] (Predicted)	DEPT-90	DEPT-135
C ⁶ (CH ₃ -C=O)	~21.2	No Signal	Positive
C ¹ (CH ₃ -CH)	~20.0	No Signal	Positive
C ² (-O-CH)	~72.5	Positive	Positive
C ⁴ (=CH ₂)	~116.0	No Signal	Negative
C ³ (=CH-)	~138.0	Positive	Positive
C ⁵ (C=O)	~170.1	No Signal	No Signal

Experimental Protocol

An accurate and reproducible protocol is essential for obtaining high-quality NMR spectra. This protocol is a self-validating system designed for consistency.


Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **1-methylallyl acetate**.
- Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[\[7\]](#)

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[6]
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

- Instrumentation: Spectra should be recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz or higher.[6]
- ^1H NMR Acquisition:
 - Pulse Sequence: Utilize a standard single-pulse sequence.
 - Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.
 - Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Relaxation Delay: Employ a relaxation delay of 1-5 seconds to ensure quantitative integration.[6]
- ^{13}C NMR { ^1H Decoupled} Acquisition:
 - Pulse Sequence: Use a standard pulse-acquire sequence with broadband proton decoupling. This simplifies the spectrum by collapsing all carbon signals into singlets.[6]
 - Spectral Width: Use a wide spectral width of 0-220 ppm.
 - Scans: A significantly larger number of scans is required (e.g., 1024 or more) due to the low natural abundance (~1.1%) of the ^{13}C isotope.
 - DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments using standard spectrometer pulse programs to aid in carbon signal assignment.

[Click to download full resolution via product page](#)

Caption: Experimental and analytical workflow for NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of **1-methylallyl acetate** provide a complete and unambiguous fingerprint of its molecular structure. The downfield shifts of the methine proton (H²) and its attached carbon (C²) are characteristic of their proximity to the ester oxygen. The vinylic protons and carbons give rise to distinct signals in their respective spectral regions, and their multiplicities confirm the connectivity within the allyl group. Finally, the singlet from the acetate methyl group and the far downfield signal of the carbonyl carbon complete the structural puzzle. By combining standard 1D NMR techniques with DEPT experiments, a definitive structural elucidation is efficiently achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylallyl acetate [webbook.nist.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylallyl acetate [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral analysis of 1-Methylallyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583195#1h-nmr-and-13c-nmr-spectral-analysis-of-1-methylallyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com